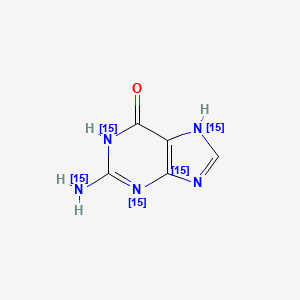
Guanine-15N5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanine-15N5 is a stable isotope-labeled compound of guanine, a purine base found in DNA and RNA. This compound is specifically labeled with nitrogen-15 isotopes at five positions, making it valuable for various scientific research applications, particularly in the fields of biochemistry and molecular biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanine-15N5 involves the incorporation of nitrogen-15 isotopes into the guanine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of purine rings. One common method involves the reaction of labeled formamide with labeled cyanamide under specific conditions to form the purine ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled nitrogen sources. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Guanine-15N5 undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common oxidative lesion in DNA.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can participate in substitution reactions, particularly in the formation of nucleosides and nucleotides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Phosphorylation reagents such as phosphoric acid or its derivatives
Major Products Formed
Oxidation: 8-oxoguanine.
Reduction: Dihydroguanine.
Substitution: Guanosine and its phosphorylated derivatives
Wissenschaftliche Forschungsanwendungen
Guanine-15N5 is widely used in scientific research due to its stable isotope labeling, which allows for precise quantification and tracking in various studies. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of guanine and its derivatives
Biology: Employed in studies of DNA and RNA metabolism, including replication, transcription, and repair mechanisms
Medicine: Utilized in research on oxidative stress and its impact on DNA, contributing to the understanding of diseases such as cancer and neurodegenerative disorders
Industry: Applied in the development of nucleic acid-based technologies and products, including diagnostics and therapeutics
Wirkmechanismus
Guanine-15N5 exerts its effects primarily through its incorporation into nucleic acids. The labeled nitrogen atoms allow for detailed tracking and analysis of guanine’s role in various biochemical pathways. Guanine interacts with cytosine in DNA and RNA through hydrogen bonding, playing a crucial role in maintaining the structural integrity of nucleic acids. Additionally, guanine-based purines are involved in intracellular signaling and energy transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine-15N5: A nucleoside derivative of guanine-15N5, used in similar applications but with additional roles in nucleotide metabolism
Guanosine-15N5 5′-monophosphate: A phosphorylated form of guanosine-15N5, used in studies of nucleotide synthesis and signaling
Guanosine-15N5 5′-triphosphate: A triphosphate form used in research on energy transfer and signal transduction
Uniqueness
This compound is unique due to its specific labeling with nitrogen-15 isotopes, which provides enhanced sensitivity and accuracy in analytical techniques such as mass spectrometry. This makes it particularly valuable for detailed studies of nucleic acid metabolism and related biochemical processes .
Eigenschaften
Molekularformel |
C5H5N5O |
|---|---|
Molekulargewicht |
156.09 g/mol |
IUPAC-Name |
2-(15N)azanyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i6+1,7+1,8+1,9+1,10+1 |
InChI-Schlüssel |
UYTPUPDQBNUYGX-CIKZIQIKSA-N |
Isomerische SMILES |
C1=[15N]C2=C([15NH]1)C(=O)[15NH]C(=[15N]2)[15NH2] |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















